molecular formula C5H10O4S B1582502 Ethyl methanesulfonylacetate CAS No. 4455-15-6

Ethyl methanesulfonylacetate

Cat. No. B1582502
CAS RN: 4455-15-6
M. Wt: 166.2 g/mol
InChI Key: OCCWQCYBCZADCE-UHFFFAOYSA-N
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Patent
US06743798B1

Procedure details

6.65 g (40 mmol) of ethyl methanesulphonylacetate and 5.72 g (48 mmol) of N,N-dimethylformamide dimethyl acetal are admixed and heated at 85° C. overnight. The solution is concentrated using a rotary evaporator, and the solid is comminuted with cyclohexane and filtered off with suction.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:4])=[O:3].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:13][N:14]([CH3:16])[CH:15]=[C:5]([S:2]([CH3:1])(=[O:4])=[O:3])[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
6.65 g
Type
reactant
Smiles
CS(=O)(=O)CC(=O)OCC
Step Two
Name
Quantity
5.72 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the solid is comminuted with cyclohexane
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Name
Type
Smiles
CN(C=C(C(=O)OCC)S(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.